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Compound of Interest

Compound Name: 2-Morpholinoethanol

Cat. No.: B138140 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for

2-Morpholinoethanol (also known as N-(2-hydroxyethyl)morpholine), a crucial intermediate in

the pharmaceutical and chemical industries. This document details the core synthetic routes,

provides specific experimental protocols, and presents quantitative data in a comparative

format.

Introduction
2-Morpholinoethanol (CAS: 622-40-2) is a tertiary amino alcohol characterized by a

morpholine ring attached to an ethanol group.[1] Its unique combination of ether, amine, and

alcohol functionalities makes it a versatile building block in the synthesis of various active

pharmaceutical ingredients (APIs), including Temanogrel, Mycophenolate Mofetil, Nimorazole,

and Morniflumate. It also finds applications as a corrosion inhibitor, a solvent for resins, and a

pH adjuster. This guide explores the three principal pathways for its industrial and laboratory-

scale synthesis.

Core Synthesis Pathways
The production of 2-Morpholinoethanol is dominated by three primary synthetic strategies:

Alkylation of Morpholine with Ethylene Oxide: A direct and efficient nucleophilic addition

reaction.
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Alkylation of Morpholine with 2-Haloethanols: A common laboratory and industrial method

involving nucleophilic substitution.

Intramolecular Cyclization of Triethanolamine: A catalytic dehydration process suitable for

large-scale production.

The following sections provide a detailed analysis of each pathway, including reaction

mechanisms, experimental protocols, and quantitative data.

Pathway 1: Alkylation of Morpholine with Ethylene
Oxide
This method involves the direct reaction of morpholine with ethylene oxide. The nitrogen atom

of the morpholine acts as a nucleophile, attacking the electrophilic carbon of the ethylene oxide

ring, leading to ring-opening and the formation of 2-Morpholinoethanol.[2] This reaction is

highly exothermic and requires careful temperature control.

Reaction Mechanism
Caption: Reaction of Morpholine with Ethylene Oxide.

Quantitative Data
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Parameter Value Reference

Method
Continuous Catalyst-Free

Synthesis
[3]

Reactor Microchannel Reactor [3]

Temperature 150 °C [3]

Pressure 2.5 MPa [3]

Molar Ratio

(Morpholine:Ethylene Oxide)
1:1.08 [3]

Residence Time 3 minutes [3]

Total Flow Rate 1 mL/min [3]

Morpholine Conversion 99.55% [3]

Selectivity for 2-

Morpholinoethanol
97.1% [3]

Experimental Protocol: Continuous Catalyst-Free
Synthesis[3]

Apparatus: A microchannel reactor system consisting of a SIMM-V2 micromixer and a

stainless steel tube reactor is assembled. The system is equipped with high-pressure pumps

for reactant delivery, a back-pressure regulator to maintain system pressure, and a

temperature-controlled heating unit.

Reactant Preparation: Prepare separate streams of morpholine and liquefied ethylene oxide.

Reaction Execution:

Set the reactor temperature to 150 °C and the system pressure to 2.5 MPa.

Pump morpholine and ethylene oxide into the micromixer at flow rates calculated to

achieve a molar ratio of 1:1.08 and a total flow rate of 1 mL/min. This corresponds to a

residence time of 3 minutes in the reactor tube.
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The reactants are intimately mixed in the micromixer before entering the heated reactor

tube where the synthesis occurs.

Product Collection and Analysis:

The product stream exiting the reactor is cooled and depressurized.

Collect samples for analysis by gas chromatography (GC) to determine the conversion of

morpholine and the selectivity for 2-Morpholinoethanol.

Pathway 2: Alkylation of Morpholine with 2-
Haloethanols
This pathway involves the nucleophilic substitution of a halide from a 2-haloethanol (e.g., 2-

bromoethanol or 2-chloroethanol) by the nitrogen atom of morpholine. The reaction is typically

carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

[2][4]

Reaction Mechanism

Morpholine

2-Morpholinoethanol2-Bromoethanol(or 2-Chloroethanol)

Base (e.g., K2CO3)

Quaternary Ammonium Salt (intermediate)

Halide Salt + BH+

Click to download full resolution via product page

Caption: Alkylation of Morpholine with a 2-Haloethanol.

Quantitative Data
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Parameter Example 1 Example 2 Reference

Haloethanol 2-Bromoethanol 2-Bromoethanol [4]

Solvent Acetonitrile (CH3CN) Tetrahydrofuran (THF) [4]

Base
Potassium Carbonate

(K2CO3)

Potassium Carbonate

(K2CO3)
[4]

Temperature Reflux 75 °C [4]

Reaction Time 3 hours 3 hours [4]

Yield 83% 65% [4]

Experimental Protocol: Synthesis using 2-
Bromoethanol[4]

Apparatus: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a

heating mantle.

Reactant Charging:

To a 500 mL round-bottom flask, add acetonitrile (30 mL).

Add morpholine (40 g, 459 mmol).

Add potassium carbonate (48.4 g, 350 mmol) as the base.

Finally, add 2-bromoethanol (27.9 g, 223 mmol).

Reaction Execution:

Stir the mixture and heat to reflux using the heating mantle.

Maintain the reflux for 3 hours. The reaction progress can be monitored by Thin Layer

Chromatography (TLC).

Work-up and Purification:
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After 3 hours, cool the reaction mixture to room temperature.

Filter the solid precipitate (potassium bromide and excess potassium carbonate).

Concentrate the filtrate under reduced pressure (in vacuo) to remove the acetonitrile.

The resulting crude product, a yellow solid (24.40 g, 83% yield), can be used in

subsequent steps without further purification or can be purified by column

chromatography.

Pathway 3: Intramolecular Cyclization of
Triethanolamine
This industrial method involves the catalytic dehydration of triethanolamine to form N-(2-

hydroxyethyl)morpholine. The reaction is carried out at high temperatures and pressures in the

presence of a solid acid catalyst, typically silica-alumina.[4]

Reaction Mechanism
Caption: Catalytic Dehydration of Triethanolamine.

Quantitative Data
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Parameter Value Reference

Starting Material Triethanolamine [4]

Catalyst Silica-Alumina (Aerocat® TA) [4]

Catalyst Loading 10.0% by weight [4]

Temperature 260 °C [4]

Pressure 380 to 465 psig [4]

Reaction Time 4.0 hours [4]

Triethanolamine Conversion 100% [4]

Selectivity for 2-

Morpholinoethanol
37.9% [4]

Primary Byproduct
N,N',2,2'-dimorpholinodiethyl

ether (4.7% selectivity)
[4]

Experimental Protocol: Liquid-Phase Catalytic
Dehydration[4]

Apparatus: A high-pressure autoclave reactor equipped with a stirring mechanism,

temperature and pressure controls, and a means for product recovery.

Reactant and Catalyst Charging:

Charge the autoclave with triethanolamine (1.48 moles).

Add 10.0% by weight of silica-alumina catalyst (e.g., Aerocat® TA with an aluminum

content of 5-50 wt.%).

Reaction Execution:

Seal the autoclave and purge with an inert gas.

Heat the mixture to 260 °C while stirring. The pressure will rise and should be maintained

between 380 and 465 psig to keep the reaction mixture in the liquid phase.
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Maintain these conditions for 4.0 hours.

Product Recovery and Analysis:

After the reaction period, cool the autoclave to a safe temperature and vent any excess

pressure.

Recover the contents of the autoclave.

Analyze the product mixture using gas-liquid chromatography (GLC) to determine the

conversion of triethanolamine and the selectivity for N-(2-hydroxyethyl)morpholine and

other byproducts.

The desired product can be separated and purified from the reaction mixture by fractional

distillation.

Conclusion
The synthesis of 2-Morpholinoethanol can be achieved through several viable pathways,

each with distinct advantages and disadvantages regarding yield, safety, cost, and scalability.

The reaction of morpholine with ethylene oxide in a continuous microreactor system offers high

conversion and selectivity with short reaction times, making it an attractive modern approach.

The alkylation with 2-haloethanols is a robust and well-documented method suitable for both

laboratory and industrial scales, with good yields. The catalytic dehydration of triethanolamine

represents a pathway from a readily available bulk chemical, though it may require more

stringent reaction conditions and can lead to a wider range of byproducts. The selection of the

optimal synthesis route will depend on the specific requirements of the researcher or

manufacturer, including scale, purity requirements, and available equipment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Morpholinoethanol]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://wap.guidechem.com/encyclopedia/2-morpholinoethanol-dic6003.html
https://patents.google.com/patent/CN102489282B/en
https://patents.google.com/patent/CN102489282B/en
https://pubchem.ncbi.nlm.nih.gov/compound/2-Morpholinoethanol
https://patents.google.com/patent/US4117227A/en
https://patents.google.com/patent/US4117227A/en
https://www.benchchem.com/product/b138140#2-morpholinoethanol-synthesis-pathways-and-mechanisms
https://www.benchchem.com/product/b138140#2-morpholinoethanol-synthesis-pathways-and-mechanisms
https://www.benchchem.com/product/b138140#2-morpholinoethanol-synthesis-pathways-and-mechanisms
https://www.benchchem.com/product/b138140#2-morpholinoethanol-synthesis-pathways-and-mechanisms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b138140?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138140?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

